molecular formula C13H21NO B13532552 1-methoxy-N-methyl-5-phenylpentan-2-amine

1-methoxy-N-methyl-5-phenylpentan-2-amine

Cat. No.: B13532552
M. Wt: 207.31 g/mol
InChI Key: HFHCEOJFMGQPMG-UHFFFAOYSA-N
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Description

1-Methoxy-N-methyl-5-phenylpentan-2-amine is a chemical compound with the molecular formula C13H21NO It is a member of the amine class of organic compounds and features a methoxy group, a methyl group, and a phenyl group attached to a pentan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-methyl-5-phenylpentan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of N-methyl-5-phenylpentan-2-amine with methoxy-containing reagents under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of a methoxyalkyl halide to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel may also be employed to enhance reaction rates and selectivity. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N-methyl-5-phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

1-Methoxy-N-methyl-5-phenylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-N-methyl-5-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

1-Methoxy-N-methyl-5-phenylpentan-2-amine can be compared with other similar compounds, such as:

    N-methyl-5-phenylpentan-2-amine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    1-methoxy-5-phenylpentan-2-amine: Lacks the N-methyl group, potentially altering its pharmacokinetic properties.

    5-phenylpentan-2-amine: Lacks both the methoxy and N-methyl groups, serving as a simpler analog for comparative studies.

The presence of the methoxy and N-methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from these related compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-methyl-5-phenylpentan-2-amine

InChI

InChI=1S/C13H21NO/c1-14-13(11-15-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3

InChI Key

HFHCEOJFMGQPMG-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCC1=CC=CC=C1)COC

Origin of Product

United States

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